Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazolopyridazine core, along with the piperazine and methoxyphenyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyridazine core, followed by the introduction of the methoxyphenyl group and the piperazine moiety. The final step involves the esterification of the carboxylate group with ethyl alcohol.
Formation of Triazolopyridazine Core: The synthesis begins with the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the triazolopyridazine ring system.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced through nucleophilic substitution reactions, where the triazolopyridazine intermediate reacts with 4-methoxyphenyl halides.
Attachment of Piperazine Moiety: The piperazine ring is incorporated via nucleophilic substitution or coupling reactions with the triazolopyridazine intermediate.
Esterification: The final step involves the esterification of the carboxylate group with ethyl alcohol under acidic or basic conditions to yield the target compound.
Chemical Reactions Analysis
Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazolopyridazine ring or the methoxyphenyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group or the piperazine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can inhibit enzyme activity by binding to the active site, while the methoxyphenyl group can enhance binding affinity and selectivity. The piperazine moiety can modulate the compound’s pharmacokinetic properties, such as solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate can be compared with other triazolopyridazine derivatives, such as:
Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate: Similar structure but lacks the piperazine moiety.
4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine: Similar structure but with an amide group instead of an ester.
The uniqueness of this compound lies in its combination of the triazolopyridazine core, methoxyphenyl group, piperazine moiety, and ester functionality, which collectively contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including anti-tubercular properties, cytotoxic effects, and other pharmacological implications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a triazole-pyridazine core linked to a piperazine moiety through an acetylthio group. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its biological interactions.
1. Antimicrobial Activity
Recent studies have explored the antimicrobial potential of similar compounds in the triazole family. For instance, compounds with a triazole structure have shown significant activity against various bacterial strains. The activity of ethyl derivatives often correlates with their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .
2. Anti-Tubercular Activity
A study focused on derivatives of triazolo-pyridazines demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis. Compounds similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects on bacterial growth .
Compound | IC50 (μM) | IC90 (μM) |
---|---|---|
Compound A | 1.35 | 3.73 |
Compound B | 2.18 | 4.00 |
Ethyl derivative | TBD | TBD |
3. Cytotoxicity Studies
Cytotoxicity assessments on human cell lines (e.g., HEK-293) revealed that many triazole derivatives are non-toxic at effective concentrations against pathogens. This suggests that this compound may possess a favorable therapeutic index for further development in anti-infective therapies .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring plays a critical role in binding to target enzymes or receptors involved in microbial growth and replication processes.
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of related compounds:
- Case Study 1 : A series of substituted triazolo-pyridazines were synthesized and screened for anti-tubercular activity. The most promising candidates showed significant reductions in bacterial viability at low micromolar concentrations.
- Case Study 2 : In vitro assays indicated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting potential applications in oncology.
Properties
IUPAC Name |
ethyl 4-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-3-31-21(29)26-12-10-25(11-13-26)19(28)14-32-18-9-8-17-22-23-20(27(17)24-18)15-4-6-16(30-2)7-5-15/h4-9H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPNWOYRPPGFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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